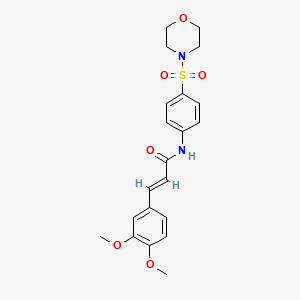![molecular formula C14H13F2NS B2530440 (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine CAS No. 1354952-42-3](/img/structure/B2530440.png)
(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine” is a chemical compound with the CAS Number: 1354952-42-3. It has a molecular weight of 265.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13F2NS/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8,14H,17H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.33 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Efficient Transfer Hydrogenation Reactions
(Karabuğa et al., 2015) discovered that certain complexes, synthesized starting from commercially available compounds including molecules similar to the subject compound, serve as catalysts in transfer hydrogenation of acetophenone derivatives. These catalysts achieved up to 99% conversion rates, demonstrating the compound's utility in facilitating high-efficiency chemical reactions.
Development of Organic Light-Emitting Devices
(Li et al., 2012) synthesized novel compounds including 2,4-difluorophenyl-functionalized triphenylamine for use in organic light-emitting devices (OLEDs). The incorporation of fluorinated substituents improved device performance, highlighting the compound's relevance in the development of advanced electronic materials.
Photocytotoxicity and Cellular Imaging
(Basu et al., 2014) synthesized iron(III) complexes involving similar molecular structures for use in cellular imaging and photocytotoxicity in red light. These complexes showed potential in medical applications, particularly in targeting and destroying cancer cells with minimal side effects.
Polymer Synthesis and Characterization
Several studies focused on the synthesis and characterization of polymers incorporating difluorophenyl functionalities for various applications:
- (Yin et al., 2005) developed fluorine-containing polyimides with excellent thermal stability and mechanical properties, suitable for aerospace and electronics.
- (Shi et al., 2017) prepared poly(arylene ether sulfone)s with quaternary ammonium pendants, demonstrating good hydroxide conductivity and alkaline stability for potential use in fuel cells.
properties
IUPAC Name |
(3,4-difluorophenyl)-(3-methylsulfanylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NS/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8,14H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQVJODXVMBRLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(C2=CC(=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(4-chlorophenyl)-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B2530367.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2530369.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one](/img/structure/B2530371.png)
![5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2530375.png)
![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2530377.png)

![N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2530380.png)